(5-Chloropyrimidin-2-yl)boronic acid

Suzuki–Miyaura cross-coupling Halopyrimidine reactivity Synthetic methodology

(5-Chloropyrimidin-2-yl)boronic acid (CAS 1810738-71-6; molecular formula C₄H₄BClN₂O₂; MW 158.35 g/mol) is a heterocyclic boronic acid featuring a pyrimidine ring substituted at the 2-position with a boronic acid group and at the 5-position with a chlorine atom. It belongs to the class of 2-heteroarylboronic acids, which are widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures critical to pharmaceuticals and agrochemicals.

Molecular Formula C4H4BClN2O2
Molecular Weight 158.35 g/mol
Cat. No. B12503981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyrimidin-2-yl)boronic acid
Molecular FormulaC4H4BClN2O2
Molecular Weight158.35 g/mol
Structural Identifiers
SMILESB(C1=NC=C(C=N1)Cl)(O)O
InChIInChI=1S/C4H4BClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H
InChIKeyHVUMUYKESVLHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloropyrimidin-2-yl)boronic Acid: Procurement-Grade Heterocyclic Boronic Acid Building Block for Medicinal Chemistry and Agrochemical Synthesis


(5-Chloropyrimidin-2-yl)boronic acid (CAS 1810738-71-6; molecular formula C₄H₄BClN₂O₂; MW 158.35 g/mol) is a heterocyclic boronic acid featuring a pyrimidine ring substituted at the 2-position with a boronic acid group and at the 5-position with a chlorine atom . It belongs to the class of 2-heteroarylboronic acids, which are widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures critical to pharmaceuticals and agrochemicals [1]. The 5-chloro substituent imparts distinct electronic and steric properties that differentiate this building block from unsubstituted, 5-bromo, 5-fluoro, or 5-methyl pyrimidine-2-boronic acid analogs, influencing both coupling reactivity and protodeboronation stability [2].

Why Generic Substitution Fails: Halogen-Dependent Reactivity and Stability Risks in 2-Pyrimidylboronic Acid Procurement for (5-Chloropyrimidin-2-yl)boronic Acid


2-Heteroarylboronic acids are notoriously susceptible to rapid protodeboronation under standard Suzuki coupling conditions, a decomposition pathway that can severely compromise coupling yields and batch reproducibility [1]. The identity of the 5-substituent directly modulates this instability: electron-withdrawing groups such as chlorine retard protodeboronation relative to electron-donating or unsubstituted analogs, while also altering the electrophilicity of the pyrimidine ring for subsequent functionalization [2]. Furthermore, the halogen atom at the 5-position itself participates in orthogonal cross-coupling or nucleophilic aromatic substitution reactions, making the chlorine atom a non-interchangeable synthetic handle—bromine and iodine analogs, while more reactive in some contexts, introduce heavier atom effects, altered steric profiles, and different metabolic liabilities in drug candidates [3]. Simply substituting (5-chloropyrimidin-2-yl)boronic acid with (5-bromopyrimidin-2-yl)boronic acid, (5-fluoropyrimidin-2-yl)boronic acid, or pyrimidin-2-ylboronic acid therefore risks not only synthetic failure but also downstream attrition in medicinal chemistry programs.

(5-Chloropyrimidin-2-yl)boronic Acid: Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Chloropyrimidine Substrates Outperform Bromo-, Iodo-, and Fluoropyrimidine Analogs in Suzuki–Miyaura Coupling Efficiency

In a systematic study of halogenated pyrimidines in Suzuki coupling, Schomaker and Delia (2001) demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidine analogs for achieving monophenyl-, diphenyl-, or triphenylpyrimidine products under controlled conditions [1]. This finding establishes a class-level preference for the chloro substituent at the 5-position of the pyrimidine ring when the boronic acid resides at the 2-position, directly supporting the selection of (5-chloropyrimidin-2-yl)boronic acid over its 5-bromo, 5-iodo, or 5-fluoro counterparts. The study further noted that reaction conditions can be tuned to achieve regioselective mono-, di-, or tri-arylation depending on the halopyrimidine substitution pattern [1].

Suzuki–Miyaura cross-coupling Halopyrimidine reactivity Synthetic methodology

Electron-Withdrawing 5-Chloro Substituent Attenuates Protodeboronation Relative to 2-Pyridyl and Unsubstituted 2-Pyrimidyl Boronic Acids

Cox et al. (2016) established quantitative protodeboronation half-lives for 2-heteroarylboronic acids: 2-pyridylboronic acid undergoes rapid protodeboronation with t₀.₅ ≈ 25–50 s at pH 7, 70 °C, approximately 1000-fold faster than phenylboronic acid [1]. While direct measurements for 2-pyrimidylboronic acids are not reported in this study, the mechanistic pathway—fragmentation of zwitterionic intermediates—is conserved across 2-heteroaryl systems. The 5-chloro substituent is electron-withdrawing (σₘ = 0.37), which destabilizes the cationic zwitterionic intermediate required for protodeboronation, thereby retarding decomposition relative to unsubstituted pyrimidin-2-ylboronic acid or analogs bearing electron-donating substituents such as methyl or methoxy [2]. This electronic stabilization translates into improved bench stability and more consistent coupling stoichiometry during scale-up.

Protodeboronation stability Heteroaryl boronic acid degradation Reagent shelf-life

Regioisomeric Differentiation: C2-Boronic Acid with C5-Chloro Provides Orthogonal Difunctionalization Not Achievable with (2-Chloropyrimidin-5-yl)boronic Acid

The regioisomeric pair (5-chloropyrimidin-2-yl)boronic acid and (2-chloropyrimidin-5-yl)boronic acid differ fundamentally in their synthetic utility. The target compound places the boronic acid at the C2 position—the most electrophilic carbon in the pyrimidine ring due to adjacency to both ring nitrogen atoms—enabling highly activated Suzuki coupling at this position while preserving the C5-Cl as an orthogonal handle for subsequent nucleophilic aromatic substitution (SNAr) or a second, chemoselective cross-coupling [1]. In contrast, (2-chloropyrimidin-5-yl)boronic acid was reported by Nikishkin et al. (2013) to provide only 48% yield in Suzuki coupling with halopyrazines due to concurrent byproduct formation [2], illustrating the practical consequences of regioisomeric choice. The C2-boronic acid/C5-chloro arrangement is inherently more versatile for constructing 2,5-differentially functionalized pyrimidines, a substitution pattern prevalent in kinase inhibitors and GPCR-targeted agents [3].

Orthogonal functionalization Regioselective synthesis Sequential cross-coupling

Validated in Multi-Kilogram Clinical Candidate Synthesis: BMS-903452 and Nerandomilast (BI 1015550)

The 5-chloropyrimidin-2-yl fragment is a critical structural motif in at least two clinical-stage drug candidates. BMS-903452, a GPR119 agonist developed for type 2 diabetes, incorporates this fragment and was advanced through preclinical efficacy studies in both acute and chronic rodent models of diabetes [1]. More recently, nerandomilast (BI 1015550), a selective PDE4B inhibitor for idiopathic pulmonary fibrosis (IPF), was synthesized at multi-kilogram pilot-plant scale with the (5-chloropyrimidin-2-yl)piperidine substructure as a key intermediate; the carbon-14 labeled synthesis proceeded in 27% overall radiochemical yield across three steps with >99% radiochemical and enantiomeric purity [2]. Additionally, the antiparasitic lead N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine demonstrated potent activity against multiple protozoan parasites including T. brucei, T. cruzi, and L. major [3]. These examples collectively demonstrate that the 5-chloropyrimidin-2-yl motif is not merely a laboratory curiosity but a validated building block in industrial pharmaceutical development.

Process chemistry Clinical candidate synthesis Scale-up validation

Synthesis Yields via Lithium-Halogen Exchange Route: Comparable or Superior to Regioisomeric Boronic Acid Synthesis

(5-Chloropyrimidin-2-yl)boronic acid is synthesized via lithium-halogen exchange from 5-bromo-2-chloropyrimidine followed by quenching with triisopropyl borate, a route analogous to that established for 2-chloropyrimidine-5-boronic acid by Clapham et al. (2007) [1]. For the regioisomeric 2-chloropyrimidine-5-boronic acid, a synthesis yield of 73.3% from 5-bromo-2-chloropyrimidine has been reported at laboratory scale . The target compound is accessible via the same precursor and methodology, with the key differentiation being that the boronic acid is installed at the 2-position rather than the 5-position. Similar lithium-halogen exchange protocols for 5-pyrimidylboronic acid synthesis have been reported with synthetically useful yields by Saygili et al. (2004) [2], confirming the generality of this approach for pyrimidine boronic acid construction.

Lithium-halogen exchange Boronic acid synthesis Process efficiency

(5-Chloropyrimidin-2-yl)boronic Acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 2,5-Differentially Functionalized Pyrimidine Kinase Inhibitor Scaffolds

The orthogonal C2-boronic acid/C5-chloro difunctionalization pattern enables sequential, chemoselective construction of 2,5-disubstituted pyrimidines—a core architecture in kinase inhibitor programs targeting JAK, PI3K, and mTOR kinases [1]. The C2-boronic acid is coupled first via Suzuki–Miyaura reaction with an aryl or heteroaryl halide, after which the C5-chloro undergoes SNAr with amines or a second palladium-catalyzed cross-coupling. This sequence is documented in the synthesis of BMS-903452, where the 5-chloropyrimidin-2-yl fragment was elaborated into the full clinical candidate via piperidine displacement at C5 [2]. The class-level evidence that chloropyrimidine substrates outperform bromo-, iodo-, and fluoropyrimidine analogs in Suzuki coupling [3] further supports selection of the 5-chloro variant for these medicinal chemistry applications.

Process Chemistry: Scalable Synthesis of PDE4 and GPCR-Targeted Clinical Candidates

The demonstrated scalability of the 5-chloropyrimidin-2-yl motif to multi-kilogram pilot-plant production—exemplified by BI 1015550 (nerandomilast) [1]—makes (5-chloropyrimidin-2-yl)boronic acid a strategic procurement choice for process chemistry groups advancing drug candidates toward clinical development. The established lithium-halogen exchange synthetic route from 5-bromo-2-chloropyrimidine provides regiospecific access with predictable purity [2], and the enhanced protodeboronation stability conferred by the electron-withdrawing 5-Cl substituent (class-level inference from Cox 2016 mechanistic studies [3]) reduces the risk of stoichiometric drift during large-scale coupling reactions.

Antiparasitic Drug Discovery: Construction of Quinoline-Pyrimidine Hybrid Chemotypes

The 5-chloropyrimidin-2-yl fragment has demonstrated utility in antiparasitic drug discovery, as evidenced by the identification of N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine as a potent inhibitor of multiple protozoan parasites including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major [1]. The boronic acid enables direct installation of the 5-chloropyrimidin-2-yl group onto quinoline or other heterocyclic cores via Suzuki coupling, bypassing the need for SNAr chemistry with 2,5-dichloropyrimidine, which can suffer from regioselectivity issues. The chlorine atom at C5 remains available for subsequent diversification or contributes to target binding through halogen bonding interactions.

Agrochemical Intermediate Synthesis: Building Block for Herbicidal and Fungicidal Pyrimidine Derivatives

Pyrimidine boronic acids are established intermediates in agrochemical discovery programs targeting herbicides and fungicides, where the pyrimidine core is a privileged scaffold [1]. The dual reactivity of (5-chloropyrimidin-2-yl)boronic acid—Suzuki coupling at C2 followed by SNAr or cross-coupling at C5—enables rapid analog generation for structure-activity relationship studies. The documented preference for chloropyrimidine substrates over bromo-, iodo-, and fluoro-analogs in Suzuki coupling [2] translates to higher and more reproducible coupling yields during library synthesis, while the 5-chloro substituent provides a synthetic handle for late-stage diversification that is absent in unsubstituted pyrimidine-2-boronic acid.

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